Daidzein diacetate
CAS No.: 3682-01-7
Cat. No.: VC21325113
Molecular Formula: C19H14O6
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3682-01-7 |
---|---|
Molecular Formula | C19H14O6 |
Molecular Weight | 338.3 g/mol |
IUPAC Name | [4-(7-acetyloxy-4-oxochromen-3-yl)phenyl] acetate |
Standard InChI | InChI=1S/C19H14O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-10H,1-2H3 |
Standard InChI Key | OHNNFNBOPWLDFH-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C |
Chemical Properties and Structure
Daidzein diacetate is characterized by specific chemical properties that distinguish it from its parent compound. The compound is formally identified with the CAS registry number 3682-01-7 and possesses the molecular formula C19H14O6, corresponding to a molecular weight of 338.31 g/mol .
The chemical structure of daidzein diacetate features the isoflavone core of daidzein with acetyl groups attached to the hydroxyl positions, specifically at the 4' and 7 positions. This is represented by the canonical SMILES notation: O=C1C(C2=CC=C(OC(C)=O)C=C2)=COC3=CC(OC(C)=O)=CC=C13 .
Physical and Solubility Properties
Daidzein diacetate demonstrates distinct solubility characteristics compared to daidzein. While the parent compound suffers from poor solubility in both aqueous and lipid media due to its hydroxyl groups, daidzein diacetate exhibits improved solubility in organic solvents, particularly DMSO . This modified solubility profile is attributable to the acetylation of the hydroxyl groups, which reduces intermolecular hydrogen bonding and increases lipophilicity.
The following table summarizes the key physicochemical properties of daidzein diacetate:
Property | Value/Description |
---|---|
CAS Number | 3682-01-7 |
Molecular Formula | C19H14O6 |
Molecular Weight | 338.31 g/mol |
Appearance | Not specified in sources |
Solubility | Soluble in DMSO |
Storage Recommendation | Store at -20°C |
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 2.9559 mL | 14.7793 mL | 29.5587 mL |
5 mM | 0.5912 mL | 2.9559 mL | 5.9117 mL |
10 mM | 0.2956 mL | 1.4779 mL | 2.9559 mL |
Biotransformation and Metabolism
Hydrolysis to Daidzein
One of the most significant aspects of daidzein diacetate's biochemical behavior is its susceptibility to hydrolysis, particularly in biological systems. Research has demonstrated that daidzein diacetate can be hydrolyzed to daidzein when exposed to certain biological catalysts, such as the cultured plant cells of Phytolacca americana . This hydrolysis represents a deacetylation process where the acetyl groups are removed, reverting the compound to its parent form.
Interestingly, this hydrolysis pathway has potential applications in biotransformation processes. When daidzein diacetate is exposed to plant cell cultures, it undergoes hydrolysis to daidzein, which can subsequently be glucosylated to form daidzein-7-glucoside. This two-step transformation (hydrolysis followed by glucosylation) occurs with higher yields compared to the direct glucosylation of daidzein, suggesting that daidzein diacetate could serve as an efficient precursor for producing daidzein glucosides .
Comparative Analysis with Daidzein
Daidzein diacetate differs from daidzein primarily in its physicochemical properties, which has implications for its behavior in biological systems and potential research applications.
Solubility and Bioavailability Considerations
One of the significant challenges with daidzein is its limited solubility in both aqueous and lipid media, which compromises its bioavailability for both research and potential therapeutic applications . The hydroxyl groups in daidzein contribute to this poor solubility through extensive intermolecular hydrogen bonding.
Daidzein diacetate, with its acetylated hydroxyl groups, demonstrates improved solubility in organic solvents like DMSO . This modified solubility profile suggests potential advantages for certain research applications, though the implications for bioavailability in physiological systems require further investigation.
Biotransformation Efficiency
An important comparative advantage of daidzein diacetate appears in biotransformation processes. When daidzein diacetate is used as a starting material for producing daidzein glucosides (specifically daidzein-7-glucoside) through plant cell cultures, the yield is significantly higher compared to using daidzein directly . This suggests that daidzein diacetate may serve as a more efficient precursor for certain biotransformation applications.
Future Research Directions
Given the limited specific information available about daidzein diacetate in the research literature, several promising directions for future investigation emerge:
Pharmacokinetic Studies
Comprehensive pharmacokinetic studies comparing daidzein diacetate with daidzein would provide valuable insights into whether the acetylated form offers advantages in terms of absorption, distribution, metabolism, or excretion. Such studies could determine whether daidzein diacetate functions effectively as a prodrug delivery system for daidzein.
Structure-Activity Relationship Investigations
Systematic structure-activity relationship studies comparing daidzein, daidzein diacetate, and other derivatives would help elucidate the impact of acetylation on biological activities. This could guide the rational design of optimized isoflavone derivatives for specific applications.
Biotransformation Applications
The observation that daidzein diacetate serves as an efficient precursor for producing daidzein glucosides via biotransformation warrants further exploration. This could lead to improved methods for synthesizing bioactive isoflavone derivatives for research and potentially therapeutic applications.
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